N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide
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Overview
Description
N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is a complex organic compound with the molecular formula C20H15BrClN3O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide typically involves the reaction of 2-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted benzylidene compounds.
Scientific Research Applications
N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromobenzylidene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-((2-(2-Bromobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- N-(4-((2-(3-Bromobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- N-(4-((2-(4-Methylbenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide .
Uniqueness
N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
477733-48-5 |
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Molecular Formula |
C20H15BrClN3O3S |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O3S/c21-18-7-3-1-5-14(18)13-23-24-20(26)17-6-2-4-8-19(17)25-29(27,28)16-11-9-15(22)10-12-16/h1-13,25H,(H,24,26)/b23-13+ |
InChI Key |
AWWORQZZEZIMFY-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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